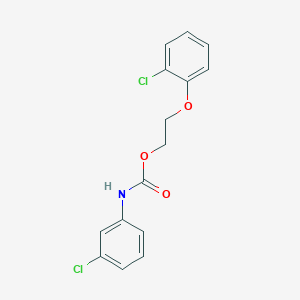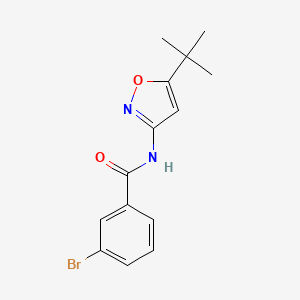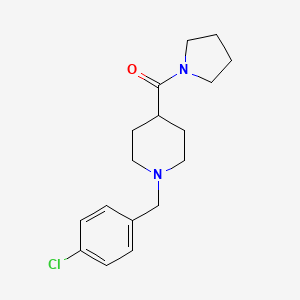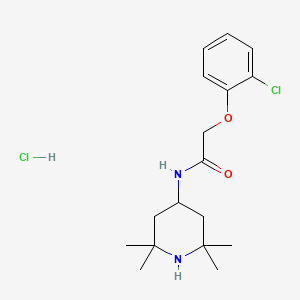methanone](/img/structure/B5126460.png)
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a novel synthetic compound that is structurally similar to other psychoactive substances, such as opioids and cannabinoids. However, the unique chemical structure of MPMP makes it an attractive candidate for research into the mechanisms of addiction and pain.
作用機序
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This results in the activation of downstream signaling pathways that are involved in the regulation of pain and reward. [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is also believed to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of pleasure and reward.
Biochemical and Physiological Effects:
Studies have shown that [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has a potent analgesic effect, meaning that it can reduce pain. It has also been shown to have an effect on the reward pathway in the brain, which may make it a potential candidate for the treatment of addiction. However, more research is needed to fully understand the biochemical and physiological effects of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone.
実験室実験の利点と制限
One advantage of using [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its high affinity for the mu-opioid receptor, which makes it a potent and selective agonist for this receptor. However, one limitation of using [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone is its potential for abuse, which may make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for research into [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. One area of interest is the development of new pain medications based on the structure of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Another potential future direction is the development of new treatments for addiction, based on the unique properties of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. Additionally, more research is needed to fully understand the biochemical and physiological effects of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, as well as its potential for abuse.
合成法
The synthesis of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone involves several steps, including the reaction of 2-methoxybenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methoxyphenylmagnesium bromide. The final step involves the reaction of the resulting intermediate with acetic anhydride to produce [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone.
科学的研究の応用
[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the fields of addiction and pain. Studies have shown that [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward. This makes [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone a potential candidate for the development of new pain medications and treatments for addiction.
特性
IUPAC Name |
(2-methoxyphenyl)-[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-11-5-3-8-16(19)14-22-13-7-9-17(15-22)21(23)18-10-4-6-12-20(18)25-2/h3-6,8,10-12,17H,7,9,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPXJDIHLBUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxybenzyl)piperidin-3-yl](2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)

![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)

![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)

![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
![3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B5126476.png)

